ROCK Isoform Potency: Sovesudil is 10- to 100-Fold More Potent than Ripasudil and Fasudil
Sovesudil exhibits sub-nanomolar potency against both ROCK isoforms, with IC50 values of 3.7 nM for ROCK-I and 2.3 nM for ROCK-II [1]. This potency is substantially higher than the clinically used ocular ROCK inhibitor ripasudil (51 nM and 19 nM for ROCK-I and ROCK-II, respectively) , and several orders of magnitude greater than the widely used research tool fasudil (IC50 ~160-400 nM) [2]. The enhanced potency of sovesudil may translate to a wider therapeutic window in ocular applications.
| Evidence Dimension | ROCK-I and ROCK-II inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ROCK-I: 3.7 nM; ROCK-II: 2.3 nM |
| Comparator Or Baseline | Ripasudil (ROCK-I: 51 nM; ROCK-II: 19 nM); Fasudil (ROCK-I: 160-400 nM; ROCK-II: 160-400 nM) |
| Quantified Difference | Sovesudil is 10- to 14-fold more potent than ripasudil and 43- to 170-fold more potent than fasudil. |
| Conditions | In vitro kinase inhibition assays (ATP-competitive) |
Why This Matters
Higher potency allows for lower effective drug concentrations, potentially reducing the risk of off-target effects and local irritation in ocular tissues.
- [1] Sovesudil (PHP-201) product page, MedChemExpress. IC50 values for ROCK-I and ROCK-II. View Source
- [2] Fasudil (HA-1077) product page, MedChemExpress. Ki and IC50 values for ROCK1 and ROCK2. View Source
